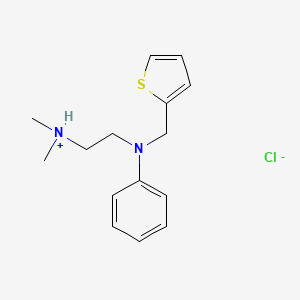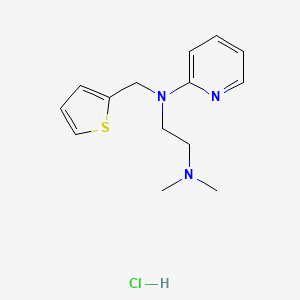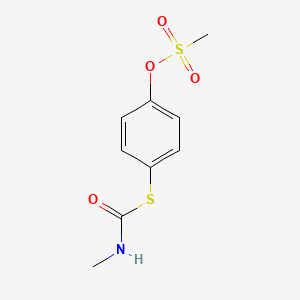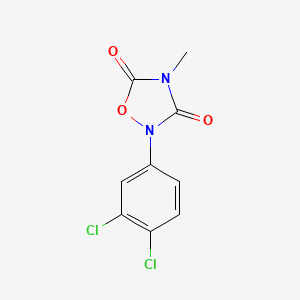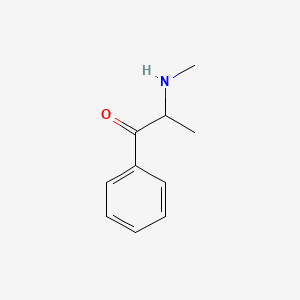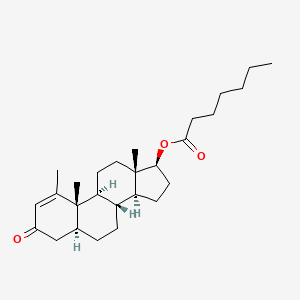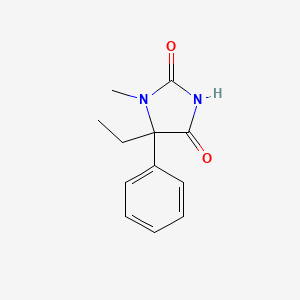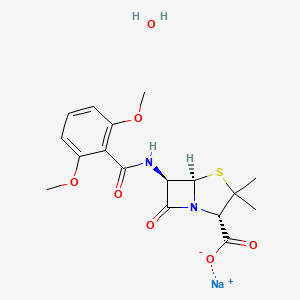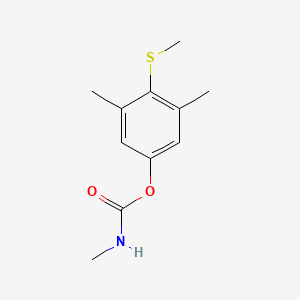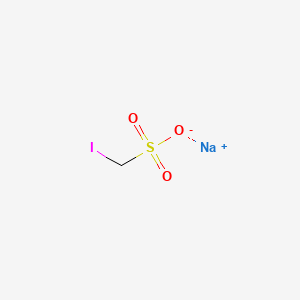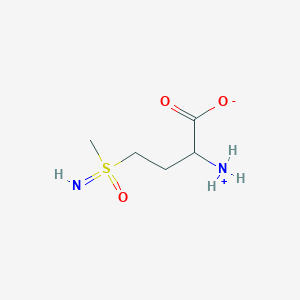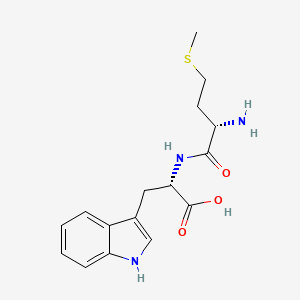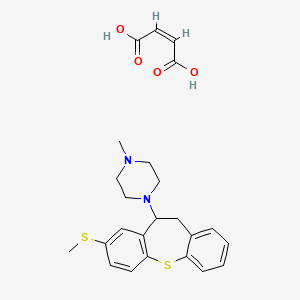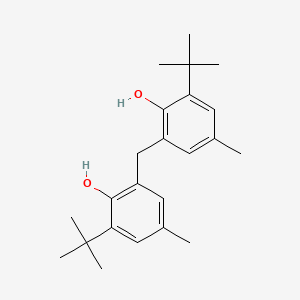
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
Overview
Description
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is a diarylmethane . It is a phenolic antioxidant commonly used in increasing the oxidation stability in rubber and plastic industries .
Synthesis Analysis
While specific synthesis methods for 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) were not found in the search results, related compounds have been synthesized and characterized . For example, 4DBP, a similar compound, has been synthesized and its structures have been analyzed .Molecular Structure Analysis
The molecular formula of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is C23H32O2 . The InChI representation of the molecule isInChI=1S/C23H32O2/c1-14-9-16 (20 (24)18 (11-14)22 (3,4)5)13-17-10-15 (2)12-19 (21 (17)25)23 (6,7)8/h9-12,24-25H,13H2,1-8H3 . Chemical Reactions Analysis
In a study, AO 2246, a compound similar to 2,2’-Methylenebis(4-methyl-6-tert-butylphenol), was degraded efficiently in a catalytic micro-ozonation process . GC-MS analysis indicated that several oxidation products were produced during the degradation of AO 2246 .Physical and Chemical Properties Analysis
The molecular weight of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is 340.5 g/mol . The compound is a diarylmethane .Scientific Research Applications
Applications in Materials Science
This compound is commonly used as a phenolic antioxidant in various industries, particularly for increasing the oxidation stability of materials like rubber and plastics. Its addition in the bromobutyl rubber (BIIR) matrix can significantly enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR. This ability to improve the stability and lifespan of materials makes it a valuable component in these industries. Additionally, it is used in biodiesel to increase its oxidation stability, showcasing its versatility across different applications.
Environmental and Biological Research
In the realm of environmental and biological research, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) has been studied for its potential effects on living organisms. One such study involves its developmental and neurobehavioral toxicity in zebrafish during the early life stage. Zebrafish are often used as model organisms for studying the impacts of chemicals on biological systems, due to their genetic similarity to humans and transparent embryos, which allow for easy observation of developmental processes. Research in this area helps in understanding how such chemicals might impact human health and the environment, especially when these compounds are used extensively in consumer products.
Mechanism of Action
Target of Action
Antioxidant 2246, also known as 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) or 6,6’-Methylenebis(2-(tert-butyl)-4-methylphenol), is primarily targeted towards synthetic elastomers including polybutadiene, styrene-butadiene, neoprene, butyl, halobutyl, and nitrile rubber . It is also widely used in natural and synthetic latex rubber , latex products, caulks, sealants, and adhesives .
Mode of Action
Antioxidant 2246 is added directly into the rubber product of choice to prevent polyphase deformation due to hot oxygen and UVA exposure . It can also be used to passivate metal salts . In the plastic industry, Antioxidant 2246 can prevent thermal and light aging in materials such as chlorinated polyether, high impact polystyrene, ABS resin, polyformaldehyde, and cellulose resin .
Biochemical Pathways
This helps to reduce the cell-damaging effects of ROS .
Pharmacokinetics
It is known that the compound has good oil solubility . It is also non-volatile
Result of Action
The primary result of Antioxidant 2246’s action is the prevention of thermal and light aging in various materials . This leads to the preservation of the physical and mechanical properties of these materials, preventing loss of gloss, reduced transparency, cracking, chalking, and yellowing .
Action Environment
Environmental factors such as heat, light, and the presence of oxygen can influence the action and efficacy of Antioxidant 2246 . For instance, exposure to direct heat or sunlight could reduce the product’s life .
Safety and Hazards
Future Directions
While specific future directions for 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) were not found in the search results, it is worth noting that the compound is a natural product found in Streptomyces and Aspergillus fumigatus . This suggests potential applications in biotechnology or pharmaceuticals.
Biochemical Analysis
Biochemical Properties
Antioxidant 2246 is known for its high thermal stability and good anti-oxygen effect . It is added directly into the rubber product of choice to prevent polyphase deformation due to hot oxygen and UVA exposure
Cellular Effects
It is known that in the plastic industry, Antioxidant 2246 can prevent thermal and light aging in various materials This suggests that it may have protective effects on cells exposed to similar stressors
Molecular Mechanism
It is known to prevent thermal and light aging in various materials, suggesting that it may interact with biomolecules in a way that mitigates the damaging effects of these stressors
Temporal Effects in Laboratory Settings
It is known to be stable over long periods of time when stored under normal conditions and in the original containers
Properties
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(20(24)18(11-14)22(3,4)5)13-17-10-15(2)12-19(21(17)25)23(6,7)8/h9-12,24-25H,13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRVJHAUYBGFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020870 | |
| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Off-white solid; [HSDB] | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in oxygen and aromatic solvents., Water solubility = 0.02 mg/l. | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.07-1.10 kg/L | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
119-47-1 | |
| Record name | 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol, 2,2'-methylenebis(6-tert- butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisalkofen BP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENE DI-T-BUTYLCRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVM0X4X57B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-128 °C | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
